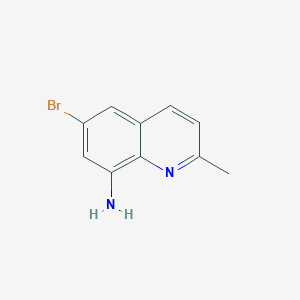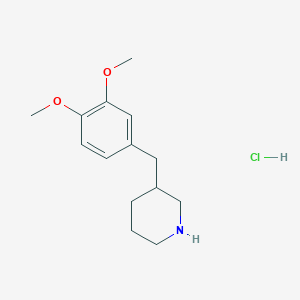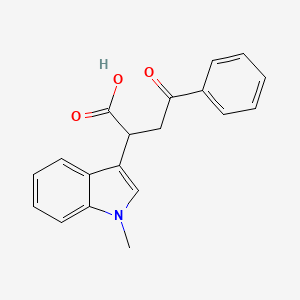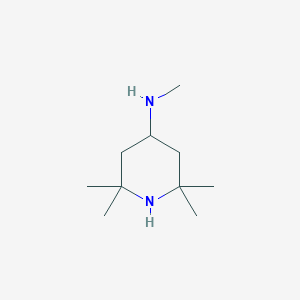
2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide
Vue d'ensemble
Description
“2-chloro-N’-(6-chloro-2-pyridinyl)acetohydrazide” is a chemical compound with the molecular formula C7H7Cl2N3O . It has a molecular weight of 220.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7Cl2N3O/c8-4-7(13)12-11-6-3-1-2-5(9)10-6/h1-3H,4H2,(H,10,11)(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in its physical form .Applications De Recherche Scientifique
Supramolecular Architectures and Nonlinear Optical Properties :
- A study by Khalid et al. (2021) explored a range of pyridine-based hydrazone derivatives, including compounds similar to 2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide. They found that these compounds exhibited remarkable nonlinear optical (NLO) properties, indicating potential applications in materials science.
Synthesis of Novel Derivatives and Antimicrobial Evaluation :
- In 2009, Fuloria et al. synthesized new derivatives from a compound similar to this compound. These derivatives were evaluated for their antimicrobial properties, showcasing the compound's role in developing potential antimicrobial agents.
DNA Binding Studies and Metal Complex Synthesis :
- A 2016 study by Eesee focused on the DNA binding activities of a nickel(II) complex of a derivative of this compound. This research implies potential applications in biochemistry and molecular biology.
Molecular Docking and Screening of Pyridine Derivatives :
- Research by Flefel et al. (2018) involving pyridine derivatives synthesized from a similar starting material showed that these compounds exhibited antimicrobial and antioxidant activities. This highlights the compound's potential in pharmaceutical research.
Photoreaction and Cyclization Mechanism :
- A study by Park et al. (2001) examined the photochemical behavior of 2-halo-N-pyridinylbenzamide, related to this compound. They proposed a cyclization mechanism which could have implications in chemical synthesis.
Synthesis of Triazolo[4,3-a]pyridines :
- Reichelt et al. (2010) developed a method for synthesizing triazolo[4,3-a]pyridines using a process involving 2-chloropyridine. This indicates potential for innovative synthetic routes in chemistry.
Potential Drug Candidates for Alzheimer's Disease :
- The synthesis and pharmacological assessment of 6-chloro-pyridonepezils, reported by Samadi et al. (2013), involved chloropyridine derivatives. These compounds were found to be potent inhibitors for Alzheimer's therapy, suggesting clinical research applications.
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have been shown to interact withserine/threonine-protein kinases , which play a crucial role in the control of the cell cycle .
Mode of Action
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related to cell cycle control .
Result of Action
If the compound does indeed interact with serine/threonine-protein kinases, it could potentially influence cell cycle progression .
Analyse Biochimique
Biochemical Properties
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and other non-covalent interactions with these biomolecules, which can influence their activity and stability. For instance, this compound may interact with hydrolases and transferases, affecting their catalytic functions . These interactions can lead to changes in the biochemical pathways in which these enzymes are involved, thereby altering cellular metabolism and other physiological processes.
Cellular Effects
The effects of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.
Molecular Mechanism
At the molecular level, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression. Additionally, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide may induce changes in the conformation of proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
The effects of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that prolonged exposure to 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses.
Metabolic Pathways
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the production and utilization of energy within cells, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide can also affect its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c8-4-7(13)12-11-6-3-1-2-5(9)10-6/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUNKUKGGKLEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314926 | |
| Record name | 2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-54-0 | |
| Record name | 2-Chloroacetic acid 2-(6-chloro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289818 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)




![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)


